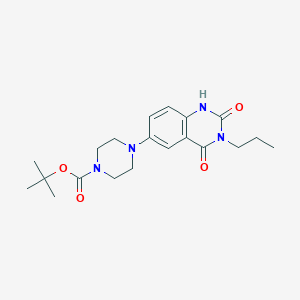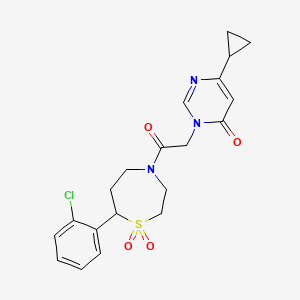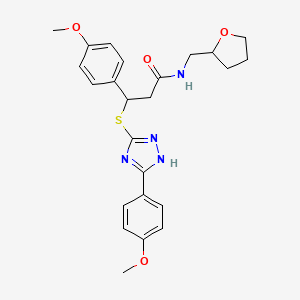![molecular formula C21H18ClN3O4S B2888047 6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 839704-18-6](/img/structure/B2888047.png)
6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chloro group, a methylsulfonyl group, a p-tolyl group, a pyrazolyl group, and a dioxoloquinoline group . These groups contribute to the overall properties of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a quinoline ring system, which is a type of aromatic compound that consists of a benzene ring fused to a pyridine ring. Attached to this system are several other groups including a chloro group, a methylsulfonyl group, a p-tolyl group, and a pyrazolyl group .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the pyrazolyl group could potentially engage in reactions typical of diazines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline system would likely make the compound relatively stable and possibly planar. The different functional groups could also influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives are synthesized through various chemical reactions, with a focus on generating heterocyclic compounds that possess significant chemical and biological activities. For instance, synthesis methodologies involving pyrazoloquinoline and pyrazoloquinoxaline derivatives have been developed, showcasing the versatility of quinoline frameworks in accessing a broad range of heterocyclic compounds. Such methodologies often involve cyclization reactions, aminoalkylation, and the introduction of sulfonyl groups to create complex structures with potential pharmacological and material science applications (Nagarajan & Shah, 1992), (Kim et al., 1990).
Biological Activities
Several quinoline derivatives have been explored for their antimicrobial and anticancer activities. Research indicates that specific substitutions on the quinoline ring can lead to compounds with potent biological activities. For example, certain sulfonylquinoxaline derivatives have shown promising antibacterial and antifungal properties, hinting at the potential for these compounds to be developed into new therapeutic agents (Ammar et al., 2020). Additionally, some quinoline compounds have been identified to possess antiproliferative activities against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Pirol et al., 2014).
Propriétés
IUPAC Name |
6-chloro-7-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-12-3-5-13(6-4-12)17-9-18(25(24-17)30(2,26)27)15-7-14-8-19-20(29-11-28-19)10-16(14)23-21(15)22/h3-8,10,18H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQPXVLLGDNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

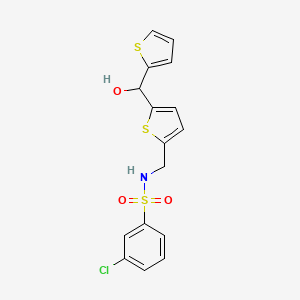

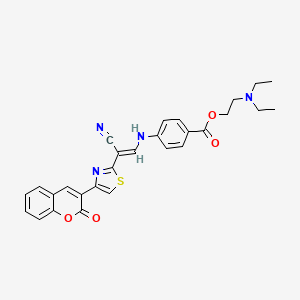
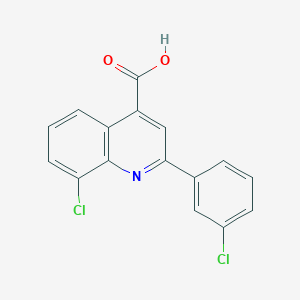

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
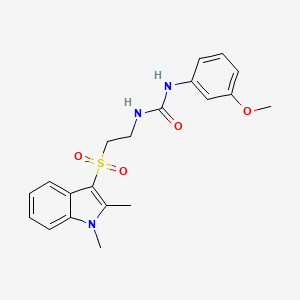
![2-(3,4-dimethoxyphenyl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2887978.png)
![Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2887981.png)
